molecular formula C10H14N2OS B2767573 1-Methyl-3-((thiophen-2-ylmethyl)amino)pyrrolidin-2-one CAS No. 1341511-69-0

1-Methyl-3-((thiophen-2-ylmethyl)amino)pyrrolidin-2-one

Cat. No.: B2767573
CAS No.: 1341511-69-0
M. Wt: 210.3
InChI Key: ZODIBUNVGQTQEO-UHFFFAOYSA-N
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Description

“1-Methyl-3-((thiophen-2-ylmethyl)amino)pyrrolidin-2-one” is a complex organic compound. It contains a pyrrolidin-2-one moiety, which is a five-membered lactam present in both natural and synthetic compounds . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a variety of methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a pyrrolidin-2-one ring, which is a five-membered lactam . The compound also contains a thiophen-2-ylmethyl group and an amino group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple functional groups. The pyrrolidin-2-one moiety can undergo a variety of reactions, including condensation reactions .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Various synthesis techniques have been developed for compounds structurally related to 1-Methyl-3-((thiophen-2-ylmethyl)amino)pyrrolidin-2-one, including organocatalytic synthesis and three-component 1,3-dipolar cycloaddition processes. These techniques allow for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindoles] and pyrrolidines with high enantiopurity and structural diversity, showcasing the compound's versatility in synthetic chemistry (Chen et al., 2009), (Garner & Kaniskan, 2005).

Characterization and Applications : Compounds with similar structures have been characterized using techniques such as CV, FTIR, NMR, SEM, and UV–Vis spectroscopy. These compounds have been explored for their potential applications in electrochromic devices due to their suitable material properties, such as switching ability and electronic band gap (Variş et al., 2006).

Potential Applications

Electrochromic Devices : The synthesized and characterized compounds demonstrate potential applications in electrochromic devices, indicating their utility in smart window technologies and low-energy display systems (Variş et al., 2006).

Anticancer Activity : Derivatives have been synthesized and evaluated for their anticancer activity, with some showing promising results in inhibiting the growth of various cancer cell lines. This highlights the potential therapeutic applications of these compounds in oncology (Kumar et al., 2013).

Chemosensors : Some derivatives have been synthesized and studied for their chemosensor abilities towards transition metal ions, demonstrating the compound's utility in environmental monitoring and chemical sensing applications (Patil et al., 2017).

Future Directions

The future directions for research on “1-Methyl-3-((thiophen-2-ylmethyl)amino)pyrrolidin-2-one” could include further exploration of its synthesis, investigation of its biological activity, and development of novel compounds based on its structure .

Properties

IUPAC Name

1-methyl-3-(thiophen-2-ylmethylamino)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-12-5-4-9(10(12)13)11-7-8-3-2-6-14-8/h2-3,6,9,11H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODIBUNVGQTQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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